5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways that are crucial for the survival of bacterial and fungal cells. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
What sets 5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide apart from similar compounds is its unique combination of the benzoxazole and furan moieties, which contribute to its diverse biological activities. This compound has shown higher efficacy in certain biological assays compared to its analogs .
Properties
IUPAC Name |
5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c1-2-12-3-8-16-15(11-12)23-20(26-16)13-4-6-14(7-5-13)22-19(24)17-9-10-18(21)25-17/h3-11H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEUALNHTIEXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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